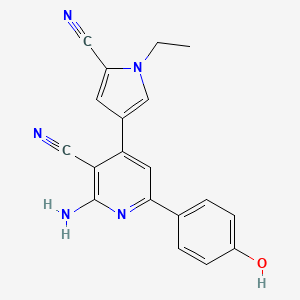![molecular formula C16H23NO6S B6004718 N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B6004718.png)
N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine, also known as NMDA receptor antagonist, is a chemical compound that has been widely used in scientific research. This compound is known for its ability to block the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation.
作用機序
N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine acts as a competitive antagonist of the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor. It binds to the receptor site and blocks the binding of glutamate, which is the primary neurotransmitter that activates the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor. This results in the inhibition of calcium influx and subsequent downstream signaling pathways that are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce the severity of seizures in animal models of epilepsy. Additionally, it has been shown to have neuroprotective effects in animal models of traumatic brain injury.
実験室実験の利点と制限
One of the advantages of using N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine in lab experiments is its ability to selectively block the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor without affecting other glutamate receptors. This allows researchers to study the specific role of the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor in various physiological and pathological conditions. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the use of N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine in scientific research. One direction is to study the potential therapeutic effects of this compound in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to study the role of the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor in synaptic plasticity and memory formation in more detail. Additionally, there is a need for the development of more water-soluble analogs of this compound to improve its administration in experimental settings.
In conclusion, N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine is a chemical compound that has been widely used in scientific research to study the role of the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor in various physiological and pathological conditions. This compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成法
N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine can be synthesized using a multi-step process. The first step involves the reaction of cyclohexylamine with ethyl 3,4-dimethoxybenzoate to form N-cyclohexyl-3,4-dimethoxybenzylamine. The second step involves the reaction of this intermediate with p-toluenesulfonyl chloride to form N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]amine. Finally, the last step involves the reaction of this intermediate with glycine to form N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine.
科学的研究の応用
N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine has been widely used in scientific research to study the role of the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor in various physiological and pathological conditions. This compound has been used in animal models to study the role of the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor in synaptic plasticity, learning, and memory. It has also been used to study the role of the N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S/c1-22-14-9-8-13(10-15(14)23-2)24(20,21)17(11-16(18)19)12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOPIVIDCVVLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)O)C2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7358933 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B6004639.png)
![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)-N-(2-thienylmethyl)acetamide](/img/structure/B6004641.png)
![1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6004660.png)
![4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6004666.png)
![7-(cyclobutylmethyl)-2-[(3-isopropyl-5-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6004676.png)
![4-{5-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6004679.png)
![2-(5-acetyl-3-thienyl)-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6004686.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-pyridinyl)acetamide](/img/structure/B6004688.png)


![1-(cyclohexylmethyl)-3-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6004709.png)
![N-(3-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6004725.png)
![3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate](/img/structure/B6004734.png)
![4-fluoro-N-{[1-(4-pentenoyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6004736.png)